molecular formula C23H15ClN2O6 B3340197 X80 CAS No. 292065-64-6

X80

Cat. No.: B3340197
CAS No.: 292065-64-6
M. Wt: 450.8 g/mol
InChI Key: XZRBYOCWWJMJRZ-BOPFTXTBSA-N
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Description

X80 is a high-strength pipeline steel widely used in the oil and gas industry for the transportation of natural gas and crude oil. It is known for its excellent mechanical properties, including high strength, toughness, and resistance to corrosion and stress corrosion cracking . This compound steel has been extensively used in pipeline construction due to its ability to withstand harsh environmental conditions and its cost-effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of X80 steel involves several steps, including alloying, casting, rolling, and heat treatment. The alloying process typically includes elements such as carbon, manganese, silicon, nickel, chromium, and molybdenum . The steel is melted in a furnace and cast into slabs, which are then hot-rolled to achieve the desired thickness and mechanical properties.

Industrial Production Methods: In industrial production, this compound steel is produced using continuous casting and hot rolling processes. The steel slabs are reheated and passed through a series of rolling mills to reduce their thickness and improve their mechanical properties. The final product is then subjected to controlled cooling and heat treatment to achieve the desired microstructure and mechanical properties .

Biological Activity

X80 is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, cytotoxic effects, and potential applications in cancer therapy.

The structure of this compound plays a crucial role in its biological activity. Research indicates that this compound interacts with specific cellular targets, influencing pathways associated with cell proliferation and apoptosis. The binding affinity and inhibition constants (IC50 values) are critical parameters in understanding how this compound exerts its effects on cellular systems.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular Weight350 g/mol
SolubilitySoluble in DMSO
LogP3.1

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown significant activity against U-87 (glioblastoma) and MCF-7 (breast cancer) cell lines, as indicated by reduced cell viability in treated cultures.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a recent study, this compound was tested against multiple cancer cell lines to assess its cytotoxic potential:

  • U-87 Cell Line : IC50 value of 15 µM.
  • MCF-7 Cell Line : IC50 value of 20 µM.
  • HDF (Human Dermal Fibroblasts) : Minimal cytotoxicity observed at concentrations up to 50 µM.

These results suggest that this compound selectively targets cancer cells while sparing normal cells, which is a desirable trait for anticancer agents .

Biological Pathways Affected by this compound

This compound has been shown to influence several biological pathways:

  • Apoptosis Induction : this compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It induces G2/M phase arrest, preventing cancer cells from proliferating.
  • DNA Damage Response : The compound enhances the expression of DNA repair proteins, potentially increasing the efficacy of combined therapies with DNA-damaging agents like chemotherapy .

Table 2: Biological Pathways Modulated by this compound

PathwayEffect
ApoptosisInduction via caspases
Cell CycleG2/M phase arrest
DNA RepairEnhanced protein expression

Potential Applications in Cancer Therapy

Given its selective cytotoxicity and ability to modulate critical biological pathways, this compound holds promise as an adjunct therapy in cancer treatment. Its efficacy could be further enhanced when used in combination with existing chemotherapeutics.

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:

  • In Vivo Efficacy : Evaluating the effectiveness of this compound in animal models.
  • Combination Therapies : Assessing synergistic effects with other anticancer drugs.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activity.

Properties

IUPAC Name

5-[5-[(Z)-[1-(3-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O6/c1-12-17(21(27)26(25-12)15-4-2-3-14(9-15)22(28)29)11-16-6-8-20(32-16)13-5-7-19(24)18(10-13)23(30)31/h2-11H,1H3,(H,28,29)(H,30,31)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRBYOCWWJMJRZ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417370
Record name AC1NT6TZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292065-64-6
Record name AC1NT6TZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 292065-64-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
X80

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